molecular formula C18H13IN2O3 B5355394 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one

Cat. No.: B5355394
M. Wt: 432.2 g/mol
InChI Key: RFCHIAVVKNRBCH-XVNBXDOJSA-N
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Description

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with an iodo group, a methyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the iodo and methyl groups. The benzodioxole moiety is then attached via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodo group or to reduce double bonds.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolinones.

Scientific Research Applications

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to other known anticancer compounds.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound may inhibit the function of certain enzymes or proteins involved in cell proliferation. This could lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate

Uniqueness

What sets 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodo group, in particular, allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O3/c1-21-17(20-14-5-4-12(19)9-13(14)18(21)22)7-3-11-2-6-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCHIAVVKNRBCH-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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